molecular formula C16H19N3O2 B5513460 N-[(E)-furan-2-ylmethylideneamino]-4-(4-methylanilino)butanamide

N-[(E)-furan-2-ylmethylideneamino]-4-(4-methylanilino)butanamide

Cat. No.: B5513460
M. Wt: 285.34 g/mol
InChI Key: LCJYTPLVVPSKAJ-LDADJPATSA-N
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Description

N-[(E)-furan-2-ylmethylideneamino]-4-(4-methylanilino)butanamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a butanamide moiety linked through an imine bond.

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-(4-methylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-13-6-8-14(9-7-13)17-10-2-5-16(20)19-18-12-15-4-3-11-21-15/h3-4,6-9,11-12,17H,2,5,10H2,1H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJYTPLVVPSKAJ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(E)-furan-2-ylmethylideneamino]-4-(4-methylanilino)butanamide typically involves the condensation of furan-2-carbaldehyde with 4-(4-methylanilino)butanamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as potassium hydride, which facilitates the formation of the imine bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(E)-furan-2-ylmethylideneamino]-4-(4-methylanilino)butanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]-4-(4-methylanilino)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

Comparison with Similar Compounds

N-[(E)-furan-2-ylmethylideneamino]-4-(4-methylanilino)butanamide can be compared with other furan derivatives, such as:

This compound stands out due to its unique combination of furan and butanamide moieties, contributing to its distinct chemical and biological properties.

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